yAP1 protein

oxidative stress signaling transcription factor activity yeast stress response

This yAP1 protein (yeast AP-1-like transcription factor, Yap1p) is the non-redundant master regulator of oxidative stress and heavy metal response in Saccharomyces cerevisiae. Unlike mammalian AP-1 or paralogs Yap2–Yap8, yAP1 selectively binds the TTACTAA consensus motif and undergoes oxidation-sensitive nuclear accumulation at Cys303/Cys598/Cys629 upon H2O2 exposure. It is the only Yap family member specifically activated by H2O2, making it essential for building H2O2-responsive reporter systems (OSI1-luciferase, TRX2/YCF1 promoter fusions) and for cadmium tolerance screening (yap1Δ fails at 150 µM Cd²⁺). Premium recombinant lots (>97%, low endotoxin) ensure reproducible EMSA and in vitro transcription results.

Molecular Formula C24H33F17
Molecular Weight 0
CAS No. 124671-19-8
Cat. No. B1167195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameyAP1 protein
CAS124671-19-8
SynonymsyAP1 protein
Molecular FormulaC24H33F17
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 1 cdna / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

yAP1 Protein: Core Functional Identity and Niche Positioning for Yeast Stress Biology Research


yAP1 protein (yeast AP-1-like transcription factor, Yap1p) is a basic leucine zipper (bZIP) transcriptional activator that serves as the master regulator of oxidative stress response and pleiotropic drug resistance in Saccharomyces cerevisiae. It is a fungus-specific bZIP family member with atypical DNA-binding surface residues [1]. Unlike mammalian AP-1 complexes, yAP1 binds preferentially to the TTACTAA consensus sequence rather than the canonical TGACTCA AP-1 site [1]. This protein undergoes oxidation-sensitive conformational changes at specific cysteine residues (Cys303, Cys598, Cys629) leading to nuclear accumulation and transcriptional activation of antioxidant and detoxification genes upon H2O2 exposure [2].

Why yAP1 Protein Cannot Be Casually Substituted: Functional Divergence Within the Yap Family and Across Species


yAP1 protein cannot be interchanged with other Yap family members (e.g., Yap2/Cad1, Yap4/Cin5, Yap8/Arr1) or heterologous transcription factors due to documented divergence in stimulus specificity, DNA-binding preference, and downstream transcriptional programs. Even close paralogs like Yap2 exhibit distinct inducer profiles—yAP1 responds to H2O2 and cadmium, whereas Yap2 responds to aminotriazole and cadmium [1]. Cross-species substitution is also precluded: while the C. albicans Cap1 can partially complement a yap1Δ mutant for cadmium and H2O2 resistance, complementation is incomplete [2], and mammalian AP-1 proteins fail to recognize the yeast-specific TTACTAA element essential for yAP1-dependent transcriptional activation [3].

Quantitative Differentiation: yAP1 Protein vs. Comparators in Key Functional Dimensions


H2O2-Induced Transcriptional Activation: yAP1 vs. Yap2 Functional Specificity

yAP1 transcriptional activity is stimulated by hydrogen peroxide, whereas Yap2 activity is not induced by H2O2 but rather by aminotriazole and cadmium [1]. In a direct comparison using promoter-lacZ reporter assays, yAP1 mediated a robust H2O2-dependent increase in transcription (quantified as fold-induction), while Yap2 showed no response to H2O2 [1]. Domain-swapping experiments further demonstrated that the Yap2 C-terminal domain cannot functionally substitute for the homologous yAP1 domain in mediating the H2O2 response [2], confirming that the H2O2-sensing determinants are uniquely present in yAP1.

oxidative stress signaling transcription factor activity yeast stress response

Cadmium Resistance Phenotype: yAP1 Disruption vs. Yap2 Disruption

A yap1 disruptant (deletion mutant) is unable to grow in medium containing 150 μM cadmium, whereas a yap2 disruptant exhibits no significant growth defect under identical conditions [1]. This indicates that yAP1 is essential for basal cadmium tolerance, while Yap2 is not required. Overexpression of YAP2 from a high-copy-number plasmid can suppress cadmium sensitivity of the yap1 disruptant [1], but it fails to rescue H2O2 sensitivity [1].

heavy metal toxicity cadmium stress genetic complementation

DNA-Binding Specificity: yAP1 Preferential Binding to TTACTAA vs. AP-1 Consensus TGACTCA

At least four Yap proteins, including yAP1, bind most efficiently to the sequence TTACTAA rather than the optimal AP-1 site TGACTCA [1]. The difference lies at position ±2 within the binding motif, and molecular modeling suggests that Yap-specific residues create novel contacts that account for this distinct specificity [1]. In contrast, a Yap-like derivative of the AP-1 factor Gcn4 (A239Q S242F) binds efficiently to the Yap recognition sequence, but wild-type Gcn4 does not [1].

transcription factor DNA-binding promoter element recognition bZIP protein

Functional Complementation by Heterologous AP-1 Proteins: Incomplete Rescue by C. albicans Cap1

Expression of the Candida albicans AP-1 gene CAP1 in a yap1 mutant strain partially restores growth on toxic concentrations of cadmium or hydrogen peroxide, but complementation is incomplete [1]. The yap1 mutant expressing CAP1 does not achieve wild-type growth rates or resistance levels, indicating that while Cap1 is a functional homologue, it cannot fully substitute for yAP1 in S. cerevisiae [1].

functional homology cross-species complementation multidrug resistance

Recombinant Protein Purity Benchmark: Vendor-Specific Advantages vs. Standard Products

Commercial recombinant yAP1 protein preparations vary significantly in purity and endotoxin levels. High-purity yAP1 protein (Catalog RPU59640) is specified at >97% purity by SDS-PAGE with endotoxin <1.0 EU/μg . In contrast, many standard recombinant YAP1 proteins are offered at >80% or >90% purity , and activity is often not tested . The lower endotoxin specification is critical for cell-based assays sensitive to LPS contamination.

recombinant protein purity specification endotoxin level

Optimal Use Cases for yAP1 Protein Based on Verified Differential Performance


H2O2-Responsive Transcriptional Reporter Assays in Yeast

yAP1 is uniquely suited for building H2O2-sensitive reporter systems in S. cerevisiae, as its transcriptional activity is specifically induced by H2O2, whereas the closest paralog Yap2 is not [1]. Studies employing the OSI1 promoter-luciferase fusion or YCF1/TRX2 promoter-driven reporters require yAP1 for accurate quantification of oxidative stress responses [2].

Cadmium Detoxification Pathway Elucidation

yAP1 is essential for cadmium tolerance in yeast, as demonstrated by the inability of yap1Δ mutants to grow at 150 μM cadmium [1]. This phenotype makes yAP1 the preferred tool for dissecting cadmium-induced transcriptional programs and for screening modulators of heavy metal resistance [2].

High-Purity Recombinant Protein for In Vitro DNA-Binding and Protein Interaction Studies

For electrophoretic mobility shift assays (EMSAs) and in vitro transcription assays that require precise quantification of yAP1-DNA binding to the TTACTAA motif, the >97% purity and low endotoxin specification of premium recombinant yAP1 proteins reduce experimental variability and ensure reliable results [1].

Oxidative Stress Pathway Engineering in Synthetic Biology

Synthetic biology constructs designed to sense and respond to oxidative stress in yeast benefit from yAP1's unique redox-regulated nuclear import and activation of antioxidant gene promoters. The yAP1 protein provides a more selective and robust H2O2-responsive switch compared to other stress-responsive transcription factors like Msn2/Msn4 [1].

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